2-(Ethylsulfanyl)-5-fluorobenzonitrile
Description
2-(Ethylsulfanyl)-5-fluorobenzonitrile (C₉H₈FNS) is a fluorinated benzonitrile derivative featuring an ethylsulfanyl (C₂H₅S-) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of the nitrile (-CN) and fluorine groups with the moderately electron-donating ethylsulfanyl moiety.
Properties
Molecular Formula |
C9H8FNS |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H8FNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 |
InChI Key |
OOIAAIBVDBCDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Position and Functional Group Variations
The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Electron Effects : The ethylsulfanyl group in the target compound provides moderate electron donation, contrasting with the electron-withdrawing bromomethyl (in ) or aldehyde (in ) groups.
- Reactivity : Bromomethyl derivatives (e.g., ) are prone to nucleophilic substitution, while the aldehyde group in facilitates condensation or cyclization reactions. The ethylsulfanyl group may undergo oxidation to sulfone/sulfoxide derivatives.
Key Observations :
Physicochemical Properties
- Solubility : The ethylsulfanyl group enhances lipophilicity compared to polar bromomethyl or aldehyde analogs.
- Stability : Thioethers (as in the target compound) are less prone to hydrolysis than bromomethyl groups but may oxidize under acidic/oxidative conditions.
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